4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone
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Overview
Description
4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a 1,3-dioxane ring attached to the propiophenone moiety. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Formation of the propiophenone moiety: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of novel materials with unique properties.
Biological Studies: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various nucleophiles. The 1,3-dioxane ring can provide stability and rigidity to the molecule, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone
- 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
- 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
- 3’-Cyano-3-(1,3-dioxan-2-yl)propiophenone
Uniqueness
4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of both the cyano group and the 1,3-dioxane ring, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c15-10-11-2-4-12(5-3-11)13(16)6-7-14-17-8-1-9-18-14/h2-5,14H,1,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUNZOODGSQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646044 |
Source
|
Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-72-4 |
Source
|
Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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